

Physicochemical properties of 7-[(pyridin-4-yl)methoxy]quinoline

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Compound of Interest

Compound Name: 7-[(pyridin-4-yl)methoxy]quinoline

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An In-depth Technical Guide to the Physicochemical Properties of **7-[(pyridin-4-yl)methoxy]quinoline**

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound **7-[(pyridin-4-yl)methoxy]quinoline**. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions, data from structurally analogous compounds, and established experimental protocols to offer a comprehensive resource for researchers. The information presented herein is intended to support drug discovery and development efforts by providing a foundation for understanding the compound's behavior in biological and chemical systems.

Chemical Identity and Structure

7-[(pyridin-4-yl)methoxy]quinoline is a bi-heterocyclic aromatic compound featuring a quinoline core linked to a pyridine ring via a methoxy bridge. This structural arrangement imparts a unique electronic and conformational profile that is of interest in medicinal chemistry.

Molecular Structure:

Caption: 2D structure of **7-[(pyridin-4-yl)methoxy]quinoline**.

Physicochemical Properties



Quantitative data for **7-[(pyridin-4-yl)methoxy]quinoline** is not extensively reported in publicly accessible literature. The following table summarizes key physicochemical properties, including calculated values and data from structurally related compounds where direct experimental values are unavailable.

Property	Value (7-[(pyridin-4- yl)methoxy]quinoline)	Data Source/Method
Molecular Formula	C16H12N2O	Calculated
Molecular Weight	248.28 g/mol	Calculated
Melting Point	Not available	-
Boiling Point	Not available	-
Calculated logP	3.1	Calculated using XLogP3
pKa (most basic)	~5.5 (Pyridine nitrogen)	Estimated based on similar pyridine compounds
pKa (most acidic)	Not applicable	-
Aqueous Solubility	Predicted to be low	Based on high logP and aromatic nature

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physicochemical properties. These methods are broadly applicable to organic compounds like **7-[(pyridin-4-yl)methoxy]quinoline**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus and Reagents:

Melting point apparatus (e.g., Stuart SMP11 or similar)



- Capillary tubes (sealed at one end)
- 7-[(pyridin-4-yl)methoxy]quinoline (solid, purified)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: A small amount of the dry, purified compound is finely powdered.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until
 a small amount of solid enters the tube. The tube is then inverted and tapped gently to pack
 the solid into the sealed end. This is repeated until a packed column of 2-3 mm in height is
 achieved.
- Measurement: The loaded capillary is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range is the melting point of the compound.

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Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Apparatus and Reagents:

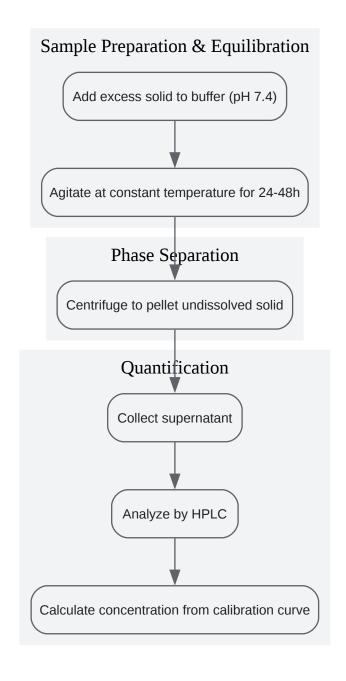


- 7-[(pyridin-4-yl)methoxy]quinoline
- Aqueous buffer (pH 7.4)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.
- Equilibration: The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
- Quantification: A known volume of the clear supernatant is carefully removed, diluted as
 necessary, and analyzed by a validated HPLC method to determine the concentration of the
 dissolved compound. A standard calibration curve is used for quantification.
- Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.





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Caption: Workflow for shake-flask solubility determination.

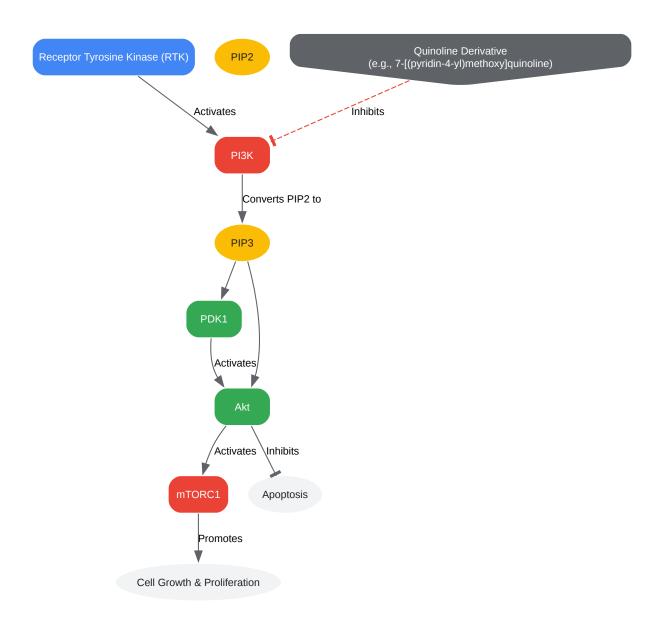
Potential Biological Activity and Relevant Signaling Pathways

While the specific biological targets of **7-[(pyridin-4-yl)methoxy]quinoline** are not well-documented, many quinoline derivatives are known to act as kinase inhibitors. A prominent



pathway often targeted by such compounds is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a potential area of investigation for **7-[(pyridin-4-yl)methoxy]quinoline**.





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